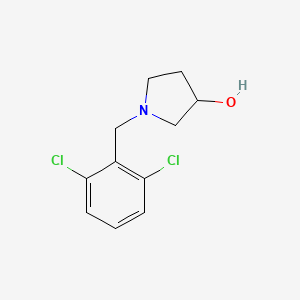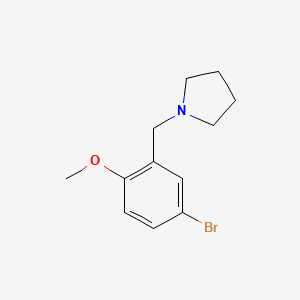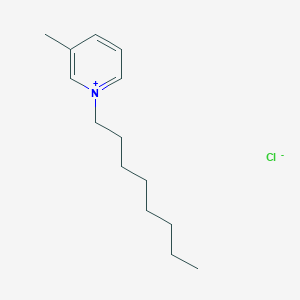![molecular formula C15H28N2O3 B3290398 1'-Boc-[1,4']bipiperidinyl-3-ol CAS No. 864291-87-2](/img/structure/B3290398.png)
1'-Boc-[1,4']bipiperidinyl-3-ol
Descripción general
Descripción
1’-Boc-[1,4’]bipiperidinyl-3-ol, also known as tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.40 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Boc-[1,4’]bipiperidinyl-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production methods for 1’-Boc-[1,4’]bipiperidinyl-3-ol follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1’-Boc-[1,4’]bipiperidinyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
1’-Boc-[1,4’]bipiperidinyl-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1’-Boc-[1,4’]bipiperidinyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and Boc-protected nitrogen atom play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperidine-3-ol: Similar structure but lacks the bipiperidine moiety.
1-Boc-4-hydroxypiperidine: Similar structure but with a different substitution pattern.
1-Boc-4-aminopiperidine: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
1’-Boc-[1,4’]bipiperidinyl-3-ol is unique due to its bipiperidine structure, which provides enhanced stability and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Propiedades
IUPAC Name |
tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12-13,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONPELMGKAXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679529 | |
| Record name | tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-87-2 | |
| Record name | tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


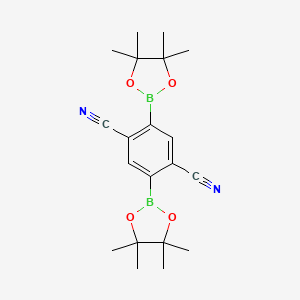
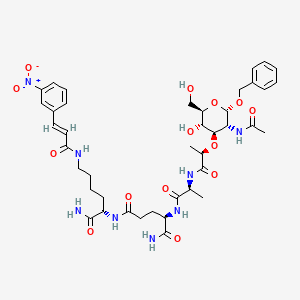
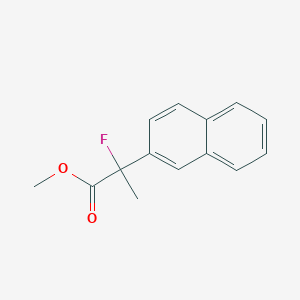

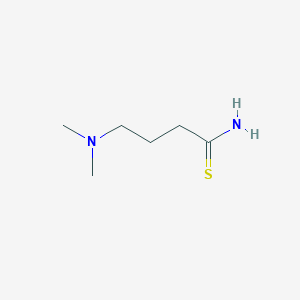

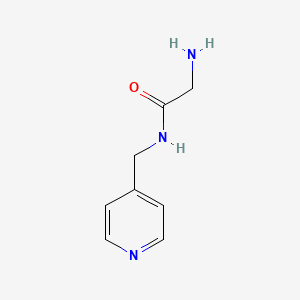

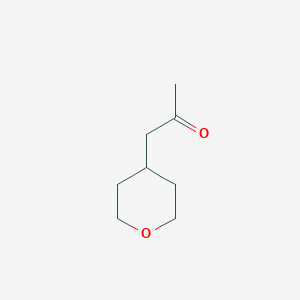
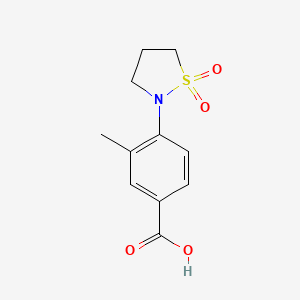
![[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3290406.png)
